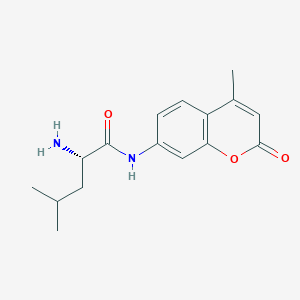

L-Leucine-7-amido-4-methylcoumarin

Beschreibung

Eigenschaften

IUPAC Name |

(2S)-2-amino-4-methyl-N-(4-methyl-2-oxochromen-7-yl)pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3/c1-9(2)6-13(17)16(20)18-11-4-5-12-10(3)7-15(19)21-14(12)8-11/h4-5,7-9,13H,6,17H2,1-3H3,(H,18,20)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTAAIHRZANUVJS-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90216678 | |

| Record name | 7-Leucylamido-4-methylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90216678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66447-31-2 | |

| Record name | L-Leucine-7-amido-4-methylcoumarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66447-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Leucylamido-4-methylcoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066447312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Leucylamido-4-methylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90216678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2-amino-4-methyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)valeramide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.312 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

L-Leucine-7-amido-4-methylcoumarin: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Leucine-7-amido-4-methylcoumarin (Leu-AMC) is a highly sensitive and widely utilized fluorogenic substrate for the detection and characterization of aminopeptidases, particularly leucine (B10760876) aminopeptidase (B13392206) (LAP) and other related proteases. This technical guide provides an in-depth overview of its core properties, experimental applications, and its role in elucidating key biological processes. The principle of its use lies in the enzymatic cleavage of the amide bond linking L-leucine to the fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). In its conjugated form, Leu-AMC is weakly fluorescent. Upon hydrolysis by an aminopeptidase, the highly fluorescent AMC is liberated, and the resulting increase in fluorescence intensity is directly proportional to the enzyme's activity.

Chemical and Physical Properties

This compound is most commonly available as a hydrochloride salt, which enhances its solubility in aqueous buffers. The fundamental properties of this compound and its fluorescent product are summarized below.

| Property | This compound Hydrochloride | 7-Amino-4-methylcoumarin (AMC) |

| Synonyms | Leu-AMC, H-Leu-AMC HCl, Leu-MCA | Coumarin 120 |

| CAS Number | 62480-44-8[1][2][3][4] | 26093-31-2 |

| Molecular Formula | C₁₆H₂₀N₂O₃ · HCl[1][2] | C₁₀H₉NO₂ |

| Molecular Weight | 324.80 g/mol [1][2][4] | 175.18 g/mol [5] |

| Appearance | White to off-white powder | White to pale yellow crystalline powder |

| Solubility | Soluble in methanol (B129727) (50 mg/mL), DMSO, and water.[1] | Soluble in DMSO and ethanol |

| Excitation Maximum (λex) | ~340-365 nm (for cleaved AMC)[3][6][7] | 344 nm[5] |

| Emission Maximum (λem) | ~440-460 nm (for cleaved AMC)[3][6][7] | 440 nm[5] |

| Quantum Yield (Φ) | Not applicable | Varies with solvent; can be high (e.g., up to 0.68 in some derivatives)[8][9] |

Mechanism of Action

The utility of this compound as a fluorogenic substrate is predicated on a straightforward enzymatic reaction. Aminopeptidases recognize and cleave the peptide bond between the L-leucine residue and the 7-amino group of the 4-methylcoumarin (B1582148) moiety. This cleavage event releases the free 7-amino-4-methylcoumarin (AMC), which is a highly fluorescent molecule. The rate of AMC liberation, and therefore the rate of fluorescence increase, is a direct measure of the aminopeptidase activity.

Figure 1. Enzymatic cleavage of Leu-AMC.

Applications in Research and Drug Discovery

This compound is a versatile tool with numerous applications in basic research and drug development:

-

Enzyme Kinetics and Characterization: It is extensively used to determine the kinetic parameters of various aminopeptidases, such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax).

-

High-Throughput Screening (HTS) for Inhibitors: The simplicity and sensitivity of the Leu-AMC assay make it ideal for screening large compound libraries to identify potential inhibitors of aminopeptidases, which are therapeutic targets in various diseases, including cancer and infectious diseases.

-

Diagnostics: Aberrant aminopeptidase activity is associated with several pathological conditions. Leu-AMC-based assays can be employed to measure enzyme activity in biological samples as potential disease biomarkers.

-

Cellular and Tissue Imaging: While less common for direct imaging due to the need for UV excitation, the liberated AMC can be used in cell lysates and tissue homogenates to quantify localized enzyme activity.

Quantitative Data: Kinetic Parameters of Various Aminopeptidases

The following table summarizes the kinetic constants for the hydrolysis of this compound by several key aminopeptidases. These values can vary depending on the specific assay conditions (e.g., pH, temperature, buffer composition).

| Enzyme | Organism/Source | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Leucine Aminopeptidase (LdLAP) | Leishmania donovani | 68.11 ± 6.3 | 0.37 ± 0.02 | 5.4 x 10³ | [10][11] |

| Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) | Human | - | - | Varies by allotype | [12] |

| Puromycin-sensitive aminopeptidase (PSA) | Human | - | - | - | [13] |

| Metalloaminopeptidase (PaPepA) | Pseudomonas aeruginosa | Reduced compared to Leu-pNA | - | - |

Note: Full Michaelis-Menten analysis for some enzymes like ERAP1 with Leu-AMC can be challenging due to allosteric behavior.

Experimental Protocols

Protocol 1: Determination of Aminopeptidase Activity and Kinetic Parameters (Km and Vmax)

This protocol outlines the steps to determine the Michaelis-Menten constants for an aminopeptidase using this compound.

Materials:

-

Purified aminopeptidase of known concentration

-

This compound hydrochloride (Leu-AMC)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

Black, flat-bottom 96-well microplate

-

Fluorescence microplate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)

-

7-Amino-4-methylcoumarin (AMC) for standard curve

Procedure:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of Leu-AMC in DMSO.

-

Prepare a 1 mM stock solution of AMC in DMSO for the standard curve.

-

Prepare a working solution of the purified enzyme in cold assay buffer.

-

-

AMC Standard Curve:

-

Create a series of dilutions of the AMC stock solution in assay buffer to generate a standard curve (e.g., 0 to 50 µM).

-

Add 100 µL of each AMC dilution to separate wells of the 96-well plate.

-

Measure the fluorescence at the appropriate excitation and emission wavelengths.

-

Plot fluorescence intensity versus AMC concentration to generate a standard curve. The slope of this curve will be used to convert relative fluorescence units (RFU) per minute to moles of product formed per minute.

-

-

Enzyme Assay:

-

Prepare a serial dilution of the Leu-AMC stock solution in assay buffer to create a range of substrate concentrations (e.g., 0 to 200 µM).

-

To the wells of the 96-well plate, add 50 µL of each substrate dilution.

-

Include control wells:

-

"No enzyme" control: Substrate in assay buffer to measure background fluorescence.

-

"No substrate" control: Enzyme in assay buffer to measure any intrinsic fluorescence.

-

-

Initiate the reaction by adding 50 µL of the enzyme working solution to each well.

-

Immediately place the plate in the pre-warmed microplate reader.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at a constant temperature (e.g., 37°C).

-

For each substrate concentration, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the fluorescence versus time plot (in RFU/min).

-

Convert V₀ from RFU/min to moles/min using the slope from the AMC standard curve.

-

Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).

-

Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.

-

Figure 2. Workflow for kinetic parameter determination.

Protocol 2: High-Throughput Screening of Aminopeptidase Inhibitors

This protocol provides a framework for screening a compound library for inhibitors of a specific aminopeptidase.

Materials:

-

As in Protocol 1

-

Test compounds dissolved in DMSO

-

Known aminopeptidase inhibitor (positive control)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of Leu-AMC in DMSO. Dilute in assay buffer to a final concentration approximately equal to the Km of the enzyme.

-

Prepare a working solution of the enzyme in assay buffer.

-

Prepare plates with test compounds and controls (DMSO for negative control, known inhibitor for positive control) at the desired final concentration.

-

-

Inhibitor Assay:

-

To the wells of the compound plate, add the enzyme solution and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the Leu-AMC substrate solution to all wells.

-

Measure the fluorescence intensity over time in a microplate reader.

-

-

Data Analysis:

-

Calculate the reaction rate for each well.

-

Normalize the data to the controls:

-

% Inhibition = 100 * (1 - (Ratetest compound - Ratebackground) / (RateDMSO - Ratebackground))

-

-

Identify "hits" as compounds that show inhibition above a certain threshold (e.g., >50%).

-

For hit compounds, perform dose-response experiments to determine the IC₅₀ value.

-

Application in a Signaling Pathway: MHC Class I Antigen Presentation

This compound is a valuable tool for studying the activity of enzymes involved in critical cellular signaling and processing pathways. A prominent example is the role of Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) in the MHC Class I antigen presentation pathway . This pathway is essential for the immune system to recognize and eliminate virus-infected and cancerous cells.

ERAP1 is an aminopeptidase located in the endoplasmic reticulum that trims the N-terminus of antigenic peptide precursors to the optimal length for binding to MHC Class I molecules.[14] The activity of ERAP1 can therefore modulate the repertoire of peptides presented to cytotoxic T lymphocytes, influencing the immune response. Leu-AMC can be used to measure the enzymatic activity of ERAP1 in vitro to understand its function and to screen for inhibitors that could modulate immune responses.[12][15][16]

Figure 3. Role of ERAP1 in MHC Class I antigen presentation.

Conclusion

This compound remains an indispensable tool for researchers, scientists, and drug development professionals engaged in the study of aminopeptidases. Its high sensitivity, coupled with a straightforward and robust assay principle, facilitates a wide range of applications from fundamental enzyme characterization to high-throughput screening for therapeutic leads. The ability to quantify the activity of enzymes like ERAP1 highlights the importance of Leu-AMC in dissecting complex biological pathways critical to human health and disease.

References

- 1. fluorogenic, ≥98% (TLC), powder | Sigma-Aldrich [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. caymanchem.com [caymanchem.com]

- 4. fluorogenic, ≥98% (TLC), powder | Sigma-Aldrich [sigmaaldrich.com]

- 5. FluoroFinder [app.fluorofinder.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. goldbio.com [goldbio.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Structural and Functional Basis of Potent Inhibition of Leishmanial Leucine Aminopeptidase by Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Common allotypes of ER aminopeptidase 1 have substrate-dependent and highly variable enzymatic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. Processing of antigenic peptides by aminopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Critical role of inter-domain interactions on the conformational change and catalytic mechanism of Endoplasmic Reticulum Aminopeptidase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Mechanism for antigenic peptide selection by endoplasmic reticulum aminopeptidase 1 - PMC [pmc.ncbi.nlm.nih.gov]

L-Leucine-7-amido-4-methylcoumarin: A Comprehensive Technical Guide to its Core Principles and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Leucine-7-amido-4-methylcoumarin (Leu-AMC) is a fluorogenic substrate widely utilized in biochemical assays to measure the activity of various proteases, primarily leucine (B10760876) aminopeptidases and the chymotrypsin-like activity of the proteasome. This technical guide provides an in-depth overview of the core principles of Leu-AMC-based assays, detailed experimental protocols, and its application in relevant biological pathways.

Core Principle: Fluorogenic Detection of Proteolytic Activity

The fundamental principle of this compound lies in its molecular structure, which consists of an L-leucine residue linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC), via an amide bond. In its intact form, Leu-AMC is relatively non-fluorescent. However, upon enzymatic cleavage of the amide bond by a specific protease, the highly fluorescent AMC molecule is liberated.[1] The resulting increase in fluorescence intensity, which can be measured over time, is directly proportional to the rate of enzyme activity.

The released AMC molecule exhibits excitation and emission maxima in the range of 340-380 nm and 440-460 nm, respectively, allowing for sensitive detection using standard fluorescence spectrophotometers or microplate readers.[2] This high sensitivity and continuous assay format make Leu-AMC and similar AMC-based substrates ideal for high-throughput screening of enzyme inhibitors and detailed kinetic analysis.

Key Enzymes and Substrates

While this compound is a substrate for any peptidase that cleaves N-terminal leucine residues, it is most commonly associated with:

-

Leucine Aminopeptidases (LAPs): These exopeptidases catalyze the removal of N-terminal amino acids from proteins and peptides and play crucial roles in various physiological processes.

-

Proteasome: The 26S proteasome is a large protein complex responsible for the degradation of ubiquitinated proteins. It possesses multiple proteolytic activities, including a chymotrypsin-like activity that can cleave substrates after bulky hydrophobic residues. For assessing this specific activity, a related substrate, Succinyl-L-leucyl-L-leucyl-L-valyl-L-tyrosine-7-amido-4-methylcoumarin (Suc-LLVY-AMC), is widely used.[3][4]

Quantitative Data: Kinetic Parameters

The efficiency of an enzyme's activity on a given substrate is characterized by its kinetic parameters, primarily the Michaelis constant (Km) and the maximum velocity (Vmax). The Km value represents the substrate concentration at which the reaction rate is half of Vmax and is an indicator of the affinity of the enzyme for the substrate. Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate. The catalytic efficiency of an enzyme is often expressed as kcat/Km.

| Enzyme | Substrate | Km (µM) | Vmax (relative units) | kcat (s⁻¹) | kcat/Km (s⁻¹µM⁻¹) | Source Organism | Reference(s) |

| 20S Proteasome | Suc-LLVY-AFC | 20 | Not Reported | Not Reported | Not Reported | Rabbit | [5] |

| 20S Proteasome | Suc-LLVY-AMC | ~40 (apparent) | Not Reported | Not Reported | Not Reported | Rabbit | [6][7] |

| Recombinant CD13 | L-Alanine-AMC | Not Reported | Not Reported | Not Reported | Not Reported | Human | [8] |

| Leucine Aminopeptidase (B13392206) | L-Leucine-p-nitroanilide | Not Reported | Not Reported | Not Reported | 3.87 ± 0.10 min⁻¹µM⁻¹ | Vibrio proteolyticus | [9] |

Experimental Protocols

Leucine Aminopeptidase Activity Assay

This protocol provides a general framework for measuring leucine aminopeptidase activity using Leu-AMC.

Materials:

-

Leucine Aminopeptidase (e.g., from bovine lens or recombinant)

-

This compound (Leu-AMC) stock solution (e.g., 10 mM in DMSO)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a 2X Leu-AMC working solution: Dilute the Leu-AMC stock solution in Assay Buffer to the desired final concentration (e.g., 200 µM for a final concentration of 100 µM).

-

Prepare enzyme dilutions: Dilute the leucine aminopeptidase to various concentrations in cold Assay Buffer.

-

Set up the reaction: In a 96-well black microplate, add 50 µL of the enzyme dilution to each well. Include a blank control with 50 µL of Assay Buffer only.

-

Initiate the reaction: Add 50 µL of the 2X Leu-AMC working solution to each well.

-

Measure fluorescence: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation (~360 nm) and emission (~460 nm) wavelengths. Record the fluorescence intensity kinetically over 30-60 minutes at a constant temperature (e.g., 37°C).

-

Data Analysis: Calculate the rate of reaction (V) from the linear portion of the fluorescence versus time plot. The rate can be converted to moles of AMC produced per unit time using a standard curve generated with known concentrations of free AMC.

Proteasome Chymotrypsin-Like Activity Assay

This protocol describes the measurement of the chymotrypsin-like activity of the proteasome using Suc-LLVY-AMC.

Materials:

-

Purified 20S or 26S Proteasome

-

Suc-LLVY-AMC stock solution (e.g., 10 mM in DMSO)

-

Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a 2X Suc-LLVY-AMC working solution: Dilute the Suc-LLVY-AMC stock solution in Assay Buffer to the desired final concentration (e.g., 100 µM for a final concentration of 50 µM).

-

Prepare proteasome dilutions: Dilute the purified proteasome in cold Assay Buffer.

-

Set up the reaction: In a 96-well black microplate, add 50 µL of the proteasome dilution to each well. Include a blank control with 50 µL of Assay Buffer.

-

Initiate the reaction: Add 50 µL of the 2X Suc-LLVY-AMC working solution to each well.

-

Measure fluorescence: Immediately measure the fluorescence kinetically at an excitation of ~380 nm and an emission of ~460 nm at 37°C for 30-60 minutes.

-

Data Analysis: Determine the rate of AMC production from the linear phase of the reaction progress curve.

Signaling Pathways and Experimental Workflows

Enzymatic Reaction of this compound

Caption: Enzymatic cleavage of Leu-AMC by Leucine Aminopeptidase.

General Experimental Workflow for Enzyme Activity Assay

Caption: A typical workflow for an enzyme activity assay using a fluorogenic substrate.

Signaling Pathway: The Renin-Angiotensin System (RAS)

Leucine aminopeptidases, specifically aminopeptidase A and aminopeptidase N, play a critical role in the Renin-Angiotensin System (RAS), a key regulator of blood pressure and fluid balance.

Caption: Role of Leucine Aminopeptidases in the Renin-Angiotensin System.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. lifesensors.com [lifesensors.com]

- 4. ubpbio.com [ubpbio.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Kinetic characterization of the chymotryptic activity of the 20S proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A novel aminopeptidase N/CD13 inhibitor selectively targets an endothelial form of CD13 after coupling to proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Kinetics and conformational stability studies of recombinant leucine aminopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]

L-Leucine-7-amido-4-methylcoumarin and Related Fluorogenic Substrates: A Technical Guide to a Core Mechanism of Action in Protease Activity Assays

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core mechanism of action of L-Leucine-7-amido-4-methylcoumarin (L-Leu-AMC) and the related substrate, Succinyl-L-leucyl-L-leucyl-L-valyl-L-tyrosine-7-amido-4-methylcoumarin (Suc-LLVY-AMC). This document details their application in the sensitive detection of specific protease activities, presents quantitative data, and provides detailed experimental protocols and conceptual diagrams to support research and development in enzymology and drug discovery.

Core Mechanism of Action

This compound (L-Leu-AMC) and its peptide derivatives are fluorogenic substrates designed to measure the activity of specific proteases. The fundamental principle of their mechanism of action lies in the enzymatic cleavage of an amide bond that links a peptide moiety to the fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC).

In their intact, substrate form, the fluorescence of the AMC group is quenched. Upon hydrolysis of the amide bond by a target protease, the free AMC is released. Liberated AMC is highly fluorescent, and the resulting increase in fluorescence intensity can be monitored in real-time to determine the rate of the enzymatic reaction. This rate is directly proportional to the activity of the protease in the sample.

The specificity of the assay is determined by the amino acid or peptide sequence attached to the AMC fluorophore. L-Leu-AMC is a classic substrate for leucine (B10760876) aminopeptidases.[1] For targeting other proteases, such as calpains and the proteasome, a more specific peptide sequence is required, with Suc-LLVY-AMC being a widely used substrate for the chymotrypsin-like activity of these enzymes.[2][3][4]

Data Presentation

The following tables summarize key quantitative data for L-Leu-AMC and Suc-LLVY-AMC, including their spectral properties and kinetic parameters with various proteases.

Table 1: Spectral Properties of 7-Amino-4-methylcoumarin (AMC)

| Property | Wavelength (nm) | Reference(s) |

| Excitation Maximum | 340-360 | [5][6] |

| Emission Maximum | 440-460 | [5][6] |

Table 2: Kinetic Parameters of Fluorogenic Substrates for Various Proteases

| Substrate | Enzyme | Species/Source | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference(s) |

| Suc-Leu-Tyr-AMC | Calpain I | Porcine | 4740 | - | - | [7] |

| Suc-Leu-Tyr-AMC | Calpain II | Porcine | 2210 | - | - | [7] |

| Suc-LLVY-AMC | 20S Proteasome | Bovine | Complex kinetics* | - | - | [8][9] |

*The kinetics of Suc-LLVY-AMC with the 20S proteasome are complex and do not follow simple Michaelis-Menten kinetics, exhibiting biphasic reaction progress curves and substrate inhibition at higher concentrations.[9]

Experimental Protocols

The following are detailed, non-kit-based protocols for the use of L-Leu-AMC and Suc-LLVY-AMC in protease activity assays.

Leucine Aminopeptidase Activity Assay using L-Leucine-p-Nitroanilide

While L-Leu-AMC is a fluorogenic substrate, a similar and widely documented colorimetric assay utilizes L-Leucine-p-nitroanilide (L-pNA), which releases the chromophore p-nitroaniline upon cleavage. This protocol can be adapted for a fluorometric assay by substituting L-pNA with L-Leu-AMC and detecting the fluorescent AMC product.

Materials:

-

50 mM Sodium Phosphate Buffer, pH 7.2 at 37°C

-

Methanol

-

24 mM L-Leucine p-Nitroanilide (L-pNA) in Methanol

-

Leucine Aminopeptidase (e.g., from porcine kidney)

-

Spectrophotometer capable of reading at 405 nm

Procedure: [10]

-

Reaction Setup: In a suitable cuvette, combine 2.80 mL of 50 mM Sodium Phosphate Buffer (pH 7.2) and 0.10 mL of 24 mM L-pNA solution. For the blank, prepare an identical mixture.

-

Equilibration: Incubate the cuvettes at 37°C to allow the temperature to equilibrate.

-

Initiation of Reaction: To the sample cuvette, add 0.10 mL of the enzyme solution (containing 0.10 - 0.15 units/mL of Leucine Aminopeptidase). To the blank cuvette, add 0.10 mL of deionized water.

-

Measurement: Immediately mix by inversion and monitor the increase in absorbance at 405 nm for approximately 5 minutes.

-

Calculation: Determine the rate of change in absorbance per minute (ΔA405nm/min) from the linear portion of the curve for both the sample and the blank. The activity of the enzyme can then be calculated using the molar extinction coefficient of p-nitroaniline (9.9 mM⁻¹cm⁻¹).

Calpain Activity Assay using Suc-LLVY-AMC

Materials:

-

Isotonic Calpain Activity Buffer: 150 mM KCl, 20 mM HEPES, pH 7.4

-

Calcium Chloride (CaCl₂) solution (e.g., 1 M)

-

Dithiothreitol (DTT) solution (e.g., 1 M)

-

Suc-LLVY-AMC stock solution (e.g., 10 mM in DMSO)

-

Purified calpain or cell lysate containing calpain

-

Fluorometer with excitation at ~355 nm and emission at ~444 nm

Procedure: [2]

-

Reaction Buffer Preparation: Prepare the final calpain activity buffer by adding CaCl₂ to a final concentration of 1.5 mM and DTT to a final concentration of 5 mM to the isotonic calpain activity buffer.

-

Sample Preparation: Dilute the purified calpain or cell lysate in the final calpain activity buffer.

-

Reaction Setup: In a 96-well black plate, add the diluted enzyme sample.

-

Initiation of Reaction: To each well, add Suc-LLVY-AMC to a final concentration of 50 µM to start the reaction.

-

Measurement: Immediately place the plate in a pre-warmed (37°C) fluorometer and measure the increase in fluorescence over time (e.g., every 5 minutes for 1 hour) with excitation at 355 nm and emission at 444 nm.

-

Data Analysis: The rate of the reaction is determined from the linear portion of the fluorescence versus time plot.

Proteasome Chymotrypsin-Like Activity Assay using Suc-LLVY-AMC

Materials:

-

Proteasome Assay Buffer: 20 mM Tris, pH 7.1 at 37°C, 50 mM NaCl, and 2 mM β-mercaptoethanol

-

Suc-LLVY-AMC stock solution (e.g., 50 mM in DMSO)

-

Cell lysate or purified 20S/26S proteasome

-

Proteasome inhibitor (e.g., MG132) for control experiments

-

Fluorometer with excitation at ~360-380 nm and emission at ~460 nm

-

Substrate Preparation: Prepare a 2X substrate solution (e.g., 200 µM) by diluting the Suc-LLVY-AMC stock in pre-warmed (37°C) Proteasome Assay Buffer.

-

Sample Preparation: Prepare cell lysates in a suitable lysis buffer. For control experiments, pre-incubate a portion of the lysate with a proteasome inhibitor (e.g., 100 µM MG132) for at least 10 minutes at 37°C.

-

Reaction Setup: In a 96-well black plate, add 50 µL of the cell lysate or purified proteasome solution.

-

Initiation of Reaction: Add 50 µL of the 2X substrate solution to each well to start the reaction.

-

Measurement: Immediately place the plate in a pre-warmed (37°C) fluorometer and measure the fluorescence kinetically for 20-30 minutes, with excitation at 360-380 nm and emission at 460 nm.

-

Data Analysis: The proteasome activity is calculated from the linear slope of the fluorescence versus time plot. The activity from the inhibitor-treated sample should be subtracted from the untreated sample to determine the specific proteasome activity.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key conceptual frameworks related to the use of L-Leu-AMC and related substrates.

Figure 1: Enzymatic cleavage of L-Leu-AMC.

Figure 2: A generalized workflow for protease activity assays.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Limitations of SLLVY-AMC in calpain and proteasome measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Suc-LLVY-AMC | AAT Bioquest [aatbio.com]

- 4. adipogen.com [adipogen.com]

- 5. caymanchem.com [caymanchem.com]

- 6. caymanchem.com [caymanchem.com]

- 7. researchgate.net [researchgate.net]

- 8. ubpbio.com [ubpbio.com]

- 9. researchgate.net [researchgate.net]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. ubpbio.com [ubpbio.com]

A Technical Guide to L-Leucine-7-amido-4-methylcoumarin hydrochloride: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Leucine-7-amido-4-methylcoumarin hydrochloride (Leu-AMC) is a widely utilized fluorogenic substrate for the sensitive detection of leucine (B10760876) aminopeptidase (B13392206) (LAP) activity. This technical guide provides an in-depth overview of the core properties of Leu-AMC, detailed experimental protocols for its use in enzymatic assays, and a summary of its applications in research and drug development. The enzymatic cleavage of the leucine residue from Leu-AMC by LAP releases the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC), providing a robust method for quantifying enzyme activity. This document serves as a comprehensive resource for researchers employing Leu-AMC in their experimental workflows.

Core Properties

This compound hydrochloride is a synthetic compound that is virtually non-fluorescent until it is enzymatically cleaved. The key physical and chemical properties are summarized in the tables below.

Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 62480-44-8 | [1][2][3][4][5] |

| Molecular Formula | C₁₆H₂₀N₂O₃ · HCl | [3][4][5][6] |

| Molecular Weight | 324.80 g/mol | [2][3][4][5] |

| Appearance | White to off-white solid powder | [1][7] |

| Purity | ≥98% (typically by TLC) | [3][7] |

Solubility

| Solvent | Solubility | Reference(s) |

| DMSO | 100 mg/mL (307.88 mM) | [1] |

| Methanol | 50 mg/mL | [7] |

| DMF | 25 mg/mL | [6] |

| DMSO:PBS (pH 7.2) (1:3) | 0.25 mg/mL | [6] |

Note: For DMSO, it is recommended to use a newly opened container as it is hygroscopic, which can affect solubility. Ultrasonic treatment may be necessary to fully dissolve the compound.[1]

Fluorescence Properties (of cleaved 7-Amino-4-methylcoumarin)

| Property | Wavelength (nm) | Reference(s) |

| Excitation Maximum (λex) | 340 - 380 | [1][3][6][8] |

| Emission Maximum (λem) | 440 - 460 | [1][3][6][8] |

Mechanism of Action and Applications

The primary application of this compound hydrochloride is as a fluorogenic substrate for measuring the activity of leucine aminopeptidases (LAPs) and other aminopeptidases with broad specificity. LAPs are exopeptidases that catalyze the hydrolysis of leucine residues from the N-terminus of proteins and peptides.

The enzymatic reaction involves the cleavage of the amide bond between the L-leucine residue and the 7-amino-4-methylcoumarin (AMC) moiety. This releases the free AMC, which is highly fluorescent, while the intact substrate is not. The increase in fluorescence intensity is directly proportional to the aminopeptidase activity and can be monitored over time to determine reaction kinetics.[3][6]

This principle is applied in various research areas, including:

-

Enzyme Kinetics and Inhibition Studies: To determine kinetic parameters such as Kₘ and kcat of LAPs and to screen for potential inhibitors.[3]

-

Drug Discovery: As a tool in high-throughput screening assays to identify compounds that modulate aminopeptidase activity.

-

Cell Biology: To measure aminopeptidase activity in cell lysates and tissue homogenates, providing insights into physiological and pathological processes.[9][10]

-

Microbiology: To detect and characterize aminopeptidase activity in microorganisms.[11]

-

Soil Science: As a substrate in fluorescence-based assays to determine soil enzyme activity.[7][12]

Experimental Protocols

This section provides detailed methodologies for the use of this compound hydrochloride in a standard leucine aminopeptidase activity assay.

Reagent Preparation

3.1.1. This compound hydrochloride Stock Solution

-

Prepare a 10 mM stock solution by dissolving 3.25 mg of this compound hydrochloride in 1 mL of DMSO.

-

Mix thoroughly by vortexing. Gentle warming or sonication may be required to ensure complete dissolution.[1]

-

Store the stock solution in aliquots at -20°C or -80°C, protected from light. The solution is stable for up to 1 month at -20°C and up to 6 months at -80°C.[1]

3.1.2. Assay Buffer

A common assay buffer is 50 mM Tris-HCl, pH 8.0.[3][13] The optimal pH for leucine aminopeptidase activity can vary depending on the enzyme source, with a range of pH 7.2 to 8.5 often cited.[4][14] For some applications, the buffer may be supplemented with metal cofactors, such as 100 µM Co(II).[3]

3.1.3. 7-Amino-4-methylcoumarin (AMC) Standard Solution

A standard curve using free AMC is essential for converting relative fluorescence units (RFU) to the molar amount of product formed.

-

Prepare a 1 mM AMC stock solution in DMSO.

-

For the standard curve, perform serial dilutions of the AMC stock solution in the assay buffer to achieve a range of concentrations (e.g., 0 to 10 µM).

Leucine Aminopeptidase Activity Assay Protocol

The following protocol is a general guideline and may require optimization based on the specific enzyme and experimental conditions. The assay is typically performed in a 96-well black microplate to minimize light scattering.

-

Prepare the Reaction Mixture: In each well of the microplate, add the following:

-

x µL of Assay Buffer

-

y µL of enzyme sample (e.g., purified enzyme, cell lysate, or tissue homogenate)

-

Bring the total volume to 90 µL with Assay Buffer.

-

Include a "no enzyme" control well containing only the assay buffer.

-

For samples with potential background fluorescence, prepare a parallel well with the sample but without the substrate.[9]

-

-

Initiate the Reaction: Add 10 µL of a 10x working solution of this compound hydrochloride (prepared by diluting the stock solution in assay buffer) to each well to a final concentration typically in the range of 50-200 µM. The final reaction volume will be 100 µL.

-

Incubation: Incubate the plate at 37°C, protected from light.[2][3]

-

Fluorescence Measurement: Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes for kinetic assays) or at a single endpoint after a fixed incubation time (e.g., 30-60 minutes). Use an excitation wavelength of approximately 355-380 nm and an emission wavelength of 440-460 nm.[3][13]

-

Data Analysis:

-

Subtract the fluorescence of the "no enzyme" control from all experimental readings.

-

If a sample background control was used, subtract its fluorescence from the corresponding sample reading.

-

Plot the fluorescence intensity against time. The initial linear portion of the curve represents the initial reaction velocity (V₀).

-

Use the AMC standard curve to convert the rate of change in fluorescence (RFU/min) to the rate of product formation (moles/min).

-

Enzyme activity is typically expressed as units/mg of protein, where one unit is defined as the amount of enzyme that hydrolyzes 1 µmole of substrate per minute under the specified conditions.[9]

-

Mandatory Visualizations

Enzymatic Reaction Workflow

Caption: Workflow for a Leucine Aminopeptidase Assay.

Enzymatic Cleavage of Leu-AMC

Caption: Enzymatic Reaction of Leu-AMC Cleavage.

Safety and Handling

This compound hydrochloride should be handled in accordance with good laboratory practices. It is intended for research use only and is not for diagnostic or therapeutic use. Users should consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. In general, it is advisable to wear personal protective equipment, including gloves and eye protection, when handling the solid compound and its solutions.

Conclusion

This compound hydrochloride is a robust and sensitive tool for the quantification of leucine aminopeptidase activity. Its favorable physicochemical and fluorescent properties make it an indispensable reagent in a wide array of research and development settings. The protocols and data presented in this guide are intended to provide a solid foundation for the successful implementation of Leu-AMC-based assays. Researchers are encouraged to optimize the provided protocols to suit their specific experimental needs.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. Structural and Functional Basis of Potent Inhibition of Leishmanial Leucine Aminopeptidase by Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. caymanchem.com [caymanchem.com]

- 7. fluorogenic, ≥98% (TLC), powder | Sigma-Aldrich [sigmaaldrich.com]

- 8. goldbio.com [goldbio.com]

- 9. abcam.com [abcam.com]

- 10. abcam.com [abcam.com]

- 11. Enzymatic and molecular characterisation of leucine aminopeptidase of Burkholderia pseudomallei - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scientificlabs.co.uk [scientificlabs.co.uk]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Leucine Aminopeptidase - Assay | Worthington Biochemical [worthington-biochem.com]

Leu-AMC Substrate: A Technical Guide to its Core Mechanism and Application in Protease Assays

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource on the use of Leucine-7-amido-4-methylcoumarin (Leu-AMC) as a fluorogenic substrate in protease activity assays. We will delve into the fundamental mechanism of action, provide a compilation of key quantitative data, and present detailed experimental protocols and workflows to facilitate its effective implementation in research and drug discovery.

Core Principle: Fluorescence De-quenching

The utility of Leu-AMC as a substrate for measuring protease activity is rooted in the principle of fluorescence de-quenching. The core of this system is the 7-amino-4-methylcoumarin (B1665955) (AMC) molecule, a fluorophore that emits a strong blue fluorescence. In the Leu-AMC substrate, a leucine (B10760876) amino acid is attached to the amino group of AMC via an amide bond. This conjugation effectively quenches the fluorescence of the AMC moiety.[1]

When a protease with specificity for cleaving at the C-terminal side of a leucine residue is present, it hydrolyzes the amide bond between the leucine and the AMC. This cleavage event liberates the free AMC molecule. The release of AMC from its quenched state results in a significant increase in fluorescence intensity. This increase in fluorescence is directly proportional to the rate of enzymatic cleavage, and thus, provides a sensitive and continuous measure of protease activity.[2]

Data Presentation: Quantitative Analysis

The following tables summarize the kinetic parameters for the hydrolysis of Leu-AMC by various proteases, providing a basis for comparative analysis.

Table 1: Kinetic Parameters of Leu-AMC with Leucine Aminopeptidases

| Enzyme | Source Organism | Metal Cofactor | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |

| Leucine Aminopeptidase (PepA) | Pseudomonas aeruginosa | Not specified | 170 | 1.5 | 8,824[3] |

| Leucine Aminopeptidase (LdLAP) | Leishmania donovani | Co(II) (100 µM) | 68.11 ± 6.3 | 22 x 10-3 | 323[4] |

| Leucine Aminopeptidase (LdLAP) | Leishmania donovani | Zn(II) (100 µM) | 100.1 ± 9.8 | 1.9 x 10-3 | 19[4] |

| Leucine Aminopeptidase (LdLAP) | Leishmania donovani | Mn(II) (100 µM) | 131.2 ± 11.2 | 1.1 x 10-3 | 8[4] |

Table 2: Optical Properties of 7-Amino-4-methylcoumarin (AMC)

| State | Typical Excitation Maximum (nm) | Typical Emission Maximum (nm) |

| Free AMC | 340 - 380[5][6] | 440 - 460[5][6] |

| Leu-AMC (Conjugated) | Quenched | Quenched |

Mandatory Visualizations

Signaling Pathway: Leu-AMC Cleavage Mechanism

Caption: Enzymatic cleavage of the non-fluorescent Leu-AMC substrate.

Experimental Workflow: Protease Activity Assay

Caption: A generalized workflow for a Leu-AMC based protease assay.

Experimental Protocols

This section provides a detailed methodology for a standard Leu-AMC protease activity assay.

Materials and Reagents

-

Leu-AMC Substrate: Lyophilized powder.

-

Protease: Purified enzyme of interest.

-

Assay Buffer: The optimal buffer will depend on the specific protease. A common starting point is 50 mM Tris-HCl, pH 7.5, containing 100 mM NaCl and 10 mM CaCl2.

-

DMSO (Dimethyl Sulfoxide): For dissolving the Leu-AMC substrate.

-

96-well black, clear-bottom microplates: For fluorescence measurements.

-

Fluorescence microplate reader: With excitation and emission filters appropriate for AMC (Ex: ~360 nm, Em: ~460 nm).

-

Positive Control: A known active protease for the substrate.

-

Negative Control: Assay buffer without the enzyme.

-

(Optional) Inhibitor: A known inhibitor of the protease for assay validation.

Reagent Preparation

-

Leu-AMC Stock Solution (e.g., 10 mM): Dissolve the lyophilized Leu-AMC powder in DMSO to create a concentrated stock solution. Store in small aliquots at -20°C or -80°C, protected from light to prevent photobleaching.

-

Enzyme Stock Solution: Prepare a concentrated stock of the purified protease in a suitable buffer (e.g., the assay buffer). The final concentration in the assay will need to be optimized.

-

Working Solutions: On the day of the experiment, dilute the Leu-AMC stock solution and the enzyme stock solution to the desired concentrations using the assay buffer. It is crucial to prepare fresh dilutions for each experiment.

Assay Procedure

-

Assay Plate Preparation:

-

Add the appropriate volume of assay buffer to each well of the 96-well plate.

-

Add the diluted enzyme solution to the appropriate wells.

-

For inhibitor studies, add the inhibitor at various concentrations to the designated wells and pre-incubate with the enzyme for a specified time (e.g., 15-30 minutes) at the assay temperature.

-

Include negative control wells (buffer only) and no-enzyme control wells (buffer + substrate).

-

-

Reaction Initiation:

-

Equilibrate the plate to the desired assay temperature (e.g., 37°C) in the microplate reader.

-

Initiate the enzymatic reaction by adding the diluted Leu-AMC working solution to all wells. It is recommended to use a multichannel pipette for simultaneous addition to minimize timing variability.

-

-

Fluorescence Measurement:

-

Immediately begin monitoring the fluorescence intensity in the microplate reader.

-

Set the excitation wavelength to ~360 nm and the emission wavelength to ~460 nm.

-

Collect data kinetically, with readings taken at regular intervals (e.g., every 1-2 minutes) for a duration sufficient to observe a linear increase in fluorescence (typically 30-60 minutes).

-

Data Analysis

-

Determine Initial Reaction Velocity (V0):

-

Plot the fluorescence intensity (Relative Fluorescence Units, RFU) versus time for each well.

-

Identify the linear portion of the curve for each reaction.

-

The slope of this linear portion represents the initial reaction velocity (V0) in RFU/min.

-

-

Convert RFU to Molar Concentration:

-

To determine the actual concentration of AMC produced, a standard curve of free AMC must be generated.

-

Prepare a series of known concentrations of free AMC in the assay buffer.

-

Measure the fluorescence of these standards under the same assay conditions.

-

Plot the fluorescence (RFU) versus the AMC concentration (µM) to generate a standard curve. The slope of this curve will be the conversion factor (RFU/µM).

-

Use this conversion factor to convert the initial velocities from RFU/min to µM/min.

-

-

Determine Kinetic Parameters (Km and Vmax):

-

To determine the Michaelis-Menten constant (Km) and the maximum velocity (Vmax), perform the assay with a fixed enzyme concentration and varying concentrations of the Leu-AMC substrate.

-

Plot the initial velocities (V0) against the corresponding substrate concentrations ([S]).

-

Fit the data to the Michaelis-Menten equation using a non-linear regression software (e.g., GraphPad Prism) to obtain the values for Km and Vmax.

-

This comprehensive guide provides the foundational knowledge and practical protocols for the successful application of the Leu-AMC substrate in protease research. The high sensitivity and continuous nature of this fluorogenic assay make it an invaluable tool for enzyme characterization, inhibitor screening, and a wide range of applications in drug development and life sciences.

References

- 1. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Structural and Functional Basis of Potent Inhibition of Leishmanial Leucine Aminopeptidase by Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. caymanchem.com [caymanchem.com]

L-Leucine-7-amido-4-methylcoumarin: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the chemical structure, properties, and applications of a key fluorogenic substrate in enzyme kinetics and high-throughput screening.

Introduction

L-Leucine-7-amido-4-methylcoumarin (Leu-AMC) is a widely utilized fluorogenic substrate for the sensitive detection of leucine (B10760876) aminopeptidase (B13392206) (LAP) activity, as well as other broad-specificity aminopeptidases. This technical guide provides a detailed overview of its chemical structure, physicochemical properties, and its application in enzyme kinetics and inhibitor screening, tailored for professionals in research and drug development.

Chemical Structure and Physicochemical Properties

This compound is a synthetic molecule composed of the amino acid L-leucine linked via an amide bond to the fluorescent reporter molecule 7-amino-4-methylcoumarin (B1665955) (AMC). The intact molecule is relatively non-fluorescent. However, upon enzymatic cleavage of the amide bond by an aminopeptidase, the highly fluorescent 7-amino-4-methylcoumarin is released. The rate of increase in fluorescence is directly proportional to the enzymatic activity.[1]

The compound is most commonly available as a hydrochloride salt, which enhances its solubility and stability.

Physicochemical Data

| Property | Value | Reference(s) |

| Chemical Formula | C₁₆H₂₀N₂O₃ (Free base) | [2] |

| C₁₆H₂₀N₂O₃ • HCl (Hydrochloride salt) | [3] | |

| Molecular Weight | 288.37 g/mol (Free base) | [2] |

| 324.80 g/mol (Hydrochloride salt) | [3][4] | |

| CAS Number | 66447-31-2 (Free base) | [2] |

| 62480-44-8 (Hydrochloride salt) | [3] | |

| Appearance | White to off-white or pale yellow powder | [4] |

| Solubility | Methanol: 50 mg/mL | [4] |

| DMSO: 25 mg/mL | ||

| DMF: 25 mg/mL | ||

| Excitation Maximum (λex) | 340-360 nm | |

| Emission Maximum (λem) | 440-460 nm | |

| Storage | Store at -20°C, protected from light. | [4] |

| SMILES (HCl salt) | Cl.CC(C)C--INVALID-LINK--C(=O)Nc1ccc2C(C)=CC(=O)Oc2c1 | [4] |

| InChI (HCl salt) | 1S/C16H20N2O3.ClH/c1-9(2)6-13(17)16(20)18-11-4-5-12-10(3)7-15(19)21-14(12)8-11;/h4-5,7-9,13H,6,17H2,1-3H3,(H,18,20);1H/t13-;/m0./s1 | [4] |

Principle of Detection

The utility of this compound in enzymatic assays is based on the principle of fluorescence resonance energy transfer (FRET) quenching and dequenching. In the intact substrate, the coumarin (B35378) moiety's fluorescence is quenched. Enzymatic hydrolysis of the amide bond by a leucine aminopeptidase liberates the free 7-amino-4-methylcoumarin, which is highly fluorescent. This process allows for the continuous and sensitive monitoring of enzyme activity in real-time.

Experimental Protocols

I. Standard Leucine Aminopeptidase (LAP) Activity Assay

This protocol provides a general method for determining the activity of leucine aminopeptidase in a sample, such as a purified enzyme preparation or a cell lysate.

A. Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0. The optimal pH may vary depending on the specific enzyme.

-

Substrate Stock Solution: Prepare a 10 mM stock solution of this compound hydrochloride in DMSO. Store at -20°C in aliquots to avoid repeated freeze-thaw cycles.

-

Enzyme Solution: Dilute the enzyme sample to the desired concentration in cold assay buffer immediately before use. The optimal concentration should be determined empirically to ensure a linear reaction rate.

-

AMC Standard Stock Solution: Prepare a 1 mM stock solution of 7-amino-4-methylcoumarin in DMSO for generating a standard curve.

B. Assay Procedure (96-well plate format):

-

Prepare AMC Standard Curve:

-

Create a series of dilutions of the AMC standard stock solution in assay buffer to generate a standard curve (e.g., 0 to 50 µM).

-

Add 100 µL of each standard dilution to separate wells of a black, flat-bottom 96-well plate.

-

-

Set up Enzyme Reactions:

-

In separate wells, add 80 µL of assay buffer.

-

Add 10 µL of the enzyme solution to each well.

-

Include a "no-enzyme" control containing 90 µL of assay buffer.

-

Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5 minutes.

-

-

Initiate Reaction:

-

Add 10 µL of a working dilution of the substrate stock solution (e.g., 1 mM to achieve a final concentration of 100 µM) to each well to start the reaction.

-

-

Measure Fluorescence:

-

Immediately place the plate in a fluorescence microplate reader.

-

Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes) with excitation at ~355 nm and emission at ~460 nm.

-

C. Data Analysis:

-

Plot the fluorescence intensity of the AMC standards versus concentration to generate a standard curve.

-

For the enzyme reactions, plot fluorescence intensity versus time. The initial linear portion of this curve represents the initial reaction velocity (V₀).

-

Convert the V₀ from relative fluorescence units (RFU) per minute to moles of AMC produced per minute using the slope of the AMC standard curve.

-

Enzyme activity is typically expressed in units, where one unit is defined as the amount of enzyme that hydrolyzes 1 µmole of substrate per minute under the specified conditions.

II. High-Throughput Screening (HTS) for LAP Inhibitors

This protocol is designed for screening compound libraries to identify potential inhibitors of leucine aminopeptidase.

A. Reagent Preparation:

-

As per the standard assay, with the addition of a compound library dissolved in DMSO.

B. Assay Procedure (384-well plate format):

-

Dispense Compounds:

-

Using an automated liquid handler, dispense a small volume (e.g., 100 nL) of each test compound from the library into the wells of a 384-well plate.

-

Include positive control wells (no inhibitor) and negative control wells (a known potent inhibitor, e.g., bestatin).

-

-

Add Enzyme:

-

Add 10 µL of the enzyme solution to each well.

-

Incubate the plate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for compound-enzyme interaction.

-

-

Initiate Reaction:

-

Add 10 µL of the substrate solution to each well.

-

-

Measure Fluorescence:

-

Incubate the plate at the optimal reaction temperature for a fixed period (e.g., 30 minutes).

-

Measure the end-point fluorescence intensity.

-

C. Data Analysis:

-

Calculate the percent inhibition for each compound relative to the positive and negative controls.

-

Compounds that exhibit inhibition above a certain threshold (e.g., >50%) are considered "hits" and are selected for further validation, including dose-response studies to determine the IC₅₀ value.

Quantitative Data

Enzyme Kinetic Parameters

The Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ) are critical parameters for characterizing enzyme-substrate interactions. While these values are highly dependent on the specific enzyme and assay conditions, the following table provides illustrative data for Leucine Aminopeptidase from different sources.

| Enzyme Source | Metal Cofactor | Kₘ (µM) | Vₘₐₓ (relative) | Reference |

| Bovine Lens LAP | Zn²⁺ | Decreased | - | [5] |

| Bovine Lens LAP | Mg²⁺ | Decreased | - | [5] |

| Bovine Lens LAP | Co²⁺ | Decreased | - | [5] |

| Leishmania donovani LAP | Co²⁺ | 13.2 ± 0.8 | 100% | [6] |

| Leishmania donovani LAP | Mn²⁺ | 20.1 ± 1.5 | 75% | [6] |

Note: The study on bovine lens LAP reported a relative decrease in Kₘ with the listed metal cofactors but did not provide specific values.[5]

Inhibitor Potency

This compound is a valuable tool for determining the potency of enzyme inhibitors, typically expressed as the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ).

| Inhibitor | Enzyme | IC₅₀ (µM) | Kᵢ (nM) | Reference |

| Bestatin | Trypanosoma cruzi LAPTc | 0.35 | - | [5] |

| Arphamenine A | Trypanosoma cruzi LAPTc | 15.75 | - | [5] |

| Actinonin | Leishmania donovani LAP | - | 2.7 | [6] |

| Bestatin | Leishmania donovani LAP | - | 4.375 | [6] |

| Amastatin | Leishmania donovani LAP | - | 7.18 | [6] |

Conclusion

This compound is an indispensable tool for researchers and drug development professionals studying leucine aminopeptidases and other related enzymes. Its favorable physicochemical properties, coupled with a straightforward and highly sensitive detection mechanism, make it suitable for a wide range of applications, from basic enzyme characterization to high-throughput screening for novel therapeutics. This guide provides a foundational understanding and practical protocols to facilitate the effective use of this important fluorogenic substrate.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. Kinetic parameters of metal-substituted leucine aminopeptidase from bovine lens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development of a High-Throughput Screening Assay to Identify Inhibitors of the Major M17-Leucyl Aminopeptidase from Trypanosoma cruzi Using RapidFire Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Spectral Properties and Applications of L-Leucine-7-amido-4-methylcoumarin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral properties of L-Leucine-7-amido-4-methylcoumarin (L-Leu-AMC) and its fluorescent product, 7-amino-4-methylcoumarin (B1665955) (AMC). It also offers a detailed experimental protocol for the use of L-Leu-AMC in enzyme assays, particularly for measuring leucine (B10760876) aminopeptidase (B13392206) (LAP) activity. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, cell biology, and drug discovery.

Core Spectral Properties

This compound is a fluorogenic substrate that is intrinsically weakly fluorescent. Upon enzymatic cleavage of the leucine residue by aminopeptidases, the highly fluorescent 7-amino-4-methylcoumarin is released. The significant increase in fluorescence upon hydrolysis forms the basis of its use in sensitive enzyme activity assays.

The spectral properties of both the substrate and the fluorescent product are crucial for designing and executing experiments. The following tables summarize the key quantitative spectral data for L-Leu-AMC and AMC.

Table 1: Spectral Properties of this compound (Substrate)

| Property | Value | Notes |

| Excitation Wavelength (λex) | ~340-360 nm | The substrate exhibits some absorbance in this range, but with very low fluorescence. |

| Molar Extinction Coefficient (ε) | Data not readily available | The extinction coefficient for the substrate is not commonly reported as the focus is on the fluorescent product. |

| Quantum Yield (Φ) | Very low | The uncleaved substrate is considered to be non-fluorescent or weakly fluorescent for practical purposes. |

Table 2: Spectral Properties of 7-Amino-4-methylcoumarin (AMC) (Fluorescent Product)

| Property | Value | Solvent/Conditions |

| Excitation Wavelength (λex) | 341 - 380 nm | Dependent on solvent and pH.[1][2] |

| Emission Wavelength (λem) | 440 - 460 nm | Dependent on solvent and pH.[1][2] |

| Molar Extinction Coefficient (ε) | 17,800 M⁻¹cm⁻¹ | In Ethanol. |

| Quantum Yield (Φ) | ~0.5 | In Ethanol.[3] |

Enzymatic Reaction of this compound

The fundamental application of L-Leu-AMC lies in its role as a substrate for peptidases, most notably leucine aminopeptidase. The enzyme catalyzes the hydrolysis of the amide bond linking the leucine residue to the AMC fluorophore.

Experimental Protocols

This protocol provides a detailed methodology for measuring the activity of leucine aminopeptidase in biological samples, such as cell lysates or tissue homogenates, using a 96-well plate format suitable for high-throughput screening.

Materials:

-

This compound hydrochloride (L-Leu-AMC): Substrate

-

7-Amino-4-methylcoumarin (AMC): Standard for calibration curve

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5 (or other suitable buffer)

-

Enzyme Source: Purified leucine aminopeptidase or biological sample (cell lysate, tissue homogenate)

-

96-well black, clear-bottom microplate

-

Fluorescence microplate reader

-

Dimethyl sulfoxide (B87167) (DMSO) for dissolving substrate and standard

Procedure:

-

Preparation of Reagents:

-

L-Leu-AMC Stock Solution (10 mM): Dissolve the appropriate amount of L-Leu-AMC in DMSO to make a 10 mM stock solution. Store in aliquots at -20°C, protected from light.

-

AMC Standard Stock Solution (1 mM): Dissolve the appropriate amount of AMC in DMSO to make a 1 mM stock solution. Store in aliquots at -20°C, protected from light.

-

Working Substrate Solution (200 µM): On the day of the experiment, dilute the 10 mM L-Leu-AMC stock solution in Assay Buffer to a final concentration of 200 µM. Prepare enough for all wells.

-

AMC Standard Curve: Prepare a series of dilutions of the AMC standard stock solution in Assay Buffer to generate a standard curve (e.g., 0, 0.5, 1, 2.5, 5, 10, 20 µM).

-

-

Sample Preparation:

-

Cell Lysates: Culture cells to the desired confluency. Lyse the cells using a suitable lysis buffer on ice. Centrifuge the lysate to remove cell debris and collect the supernatant.

-

Tissue Homogenates: Homogenize the tissue sample in a suitable buffer on ice. Centrifuge the homogenate to remove insoluble material and collect the supernatant.

-

Determine the protein concentration of the supernatant using a standard method (e.g., Bradford or BCA assay) to normalize enzyme activity.

-

-

Assay Protocol:

-

Add 50 µL of the prepared AMC standards in duplicate or triplicate to the wells of the 96-well plate.

-

Add 50 µL of your biological sample (or purified enzyme) to the appropriate wells. For a negative control, add 50 µL of the sample buffer.

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the reaction by adding 50 µL of the 200 µM working substrate solution to each well, bringing the total volume to 100 µL. The final substrate concentration will be 100 µM.

-

Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths (e.g., Ex: 360 nm, Em: 460 nm).

-

Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.

-

-

Data Analysis:

-

Standard Curve: Plot the fluorescence intensity of the AMC standards against their known concentrations. Perform a linear regression to obtain the equation of the line.

-

Enzyme Activity: For each sample, determine the rate of increase in fluorescence over time (RFU/min) from the linear portion of the kinetic curve.

-

Convert the rate from RFU/min to moles of AMC produced per minute using the slope of the AMC standard curve.

-

Normalize the enzyme activity to the protein concentration of the sample (e.g., in nmol/min/mg protein).

-

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental workflow for the fluorometric leucine aminopeptidase assay.

References

An In-depth Technical Guide to the Safety of L-Leucine-7-amido-4-methylcoumarin

For researchers, scientists, and drug development professionals, a thorough understanding of the safety profile of chemical reagents is paramount. This guide provides a comprehensive overview of the available safety data for L-Leucine-7-amido-4-methylcoumarin, a fluorogenic substrate commonly used in enzymatic assays. Due to a lack of publicly available, in-depth toxicological studies for this specific compound, this document also outlines standard experimental protocols that are fundamental in assessing the safety and toxicity of such chemical entities.

Physicochemical and Safety Data

A compilation of the known physical, chemical, and safety information for this compound is presented below. This data is essential for safe handling, storage, and use in a laboratory setting.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound and its hydrochloride salt.

| Property | Value | Reference |

| Chemical Name | (2S)-2-amino-4-methyl-N-(4-methyl-2-oxochromen-7-yl)pentanamide | [1] |

| CAS Number | 66447-31-2 (free base), 62480-44-8 (hydrochloride) | [2][3] |

| Molecular Formula | C₁₆H₂₀N₂O₃ (free base), C₁₆H₂₁ClN₂O₃ (hydrochloride) | [1][2] |

| Molecular Weight | 288.37 g/mol (free base), 324.80 g/mol (hydrochloride) | [1][2] |

| Appearance | Powder | [3] |

| Solubility | Soluble in methanol (B129727) (50 mg/mL) | [3] |

| Storage Temperature | -20°C | [3] |

Hazard Identification and Classification

Based on available Safety Data Sheets, this compound is not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200).[2] However, as with any chemical, it should be handled with care, and appropriate personal protective equipment should be used.

Toxicological Data Summary

| Compound | LD50 (Oral, Rat) | Other Toxicity Data |

| L-Leucine | Not available. Generally Recognized as Safe (GRAS) by the FDA for use in food. | Studies have shown that a high L-leucine diet may have adverse effects on the liver and kidneys in animal models.[4] |

| 7-Amino-4-methylcoumarin | Not available. | May cause skin, eye, and respiratory irritation.[5] |

Experimental Protocols for Safety Assessment

To determine the comprehensive safety profile of a compound like this compound, a series of standardized toxicological tests are typically performed. The following sections detail the methodologies for key assays.

Acute Oral Toxicity (OECD Guideline 423)

This method is used to determine the acute oral toxicity of a substance.[6]

Principle: The Acute Toxic Class Method involves the administration of the test substance to a small group of animals in a stepwise procedure using defined doses.[6] The outcome of each step determines the dosage for the next step. The method allows for the classification of the substance into a toxicity category based on the observed mortality.[6]

Procedure:

-

Animal Selection: Healthy, young adult rodents (usually female rats) are used.

-

Dosing: The test substance is administered orally by gavage in a single dose. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

-

Observation: Animals are observed for mortality and clinical signs of toxicity for at least 14 days. Observations include changes in skin, fur, eyes, and behavior.[6]

-

Stepwise Progression: The results from the initial group of animals determine the next step. If mortality is observed, the dose for the next group is lowered. If no mortality is observed, the dose is increased.

-

Classification: The substance is classified based on the dose at which mortality is observed.

Bacterial Reverse Mutation Test (Ames Test - OECD Guideline 471)

This in vitro assay is widely used to assess the mutagenic potential of a chemical.[7][8]

Principle: The Ames test utilizes several strains of bacteria (e.g., Salmonella typhimurium) that are auxotrophic for a specific amino acid (e.g., histidine) due to a mutation in the gene responsible for its synthesis.[7][8] The test evaluates the ability of a substance to cause a reverse mutation, allowing the bacteria to regain the ability to synthesize the amino acid and grow on a medium lacking it.[8]

Procedure:

-

Bacterial Strains: Select appropriate bacterial strains with known mutations.

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix) to mimic metabolic processes in mammals.[9]

-

Exposure: The bacterial strains are exposed to various concentrations of the test substance.

-

Plating: The treated bacteria are plated on a minimal agar (B569324) medium lacking the specific amino acid.

-

Incubation: Plates are incubated for 48-72 hours.

-

Scoring: The number of revertant colonies (colonies that have undergone reverse mutation) is counted and compared to the number of spontaneous revertant colonies in the negative control. A significant increase in revertant colonies indicates mutagenic potential.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a common method to assess the viability and proliferation of cells and, by extension, the cytotoxicity of a compound.[5]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow MTT to a purple formazan (B1609692) product.[5] The amount of formazan produced is proportional to the number of viable cells.

Procedure:

-

Cell Culture: Plate cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 (half-maximal inhibitory concentration) can be determined from the dose-response curve.

Hazard Assessment and Risk Management Workflow

The following diagram illustrates a logical workflow for assessing the hazards and managing the risks associated with a chemical substance like this compound.

Conclusion

While specific, in-depth toxicological data for this compound is not extensively documented in publicly available sources, a comprehensive safety assessment can be constructed. By understanding its physicochemical properties, adhering to standard safe handling procedures, and, where necessary, employing established toxicological testing protocols, researchers can use this valuable fluorogenic substrate with a high degree of safety. The provided experimental methodologies serve as a foundational guide for any institution seeking to perform a more detailed risk assessment. As with all chemical reagents, a culture of safety and adherence to established guidelines are the most critical components of laboratory practice.

References

- 1. L-Leucine 7-amido-4-methylcoumarin hydrochloride | C16H21ClN2O3 | CID 2733202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. fluorogenic, ≥98% (TLC), powder | Sigma-Aldrich [sigmaaldrich.com]

- 4. Effects of an L-Leucine-Rich Diet on Liver and Kidneys in a Doxorubicin Toxicity Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. Ames test - Wikipedia [en.wikipedia.org]

- 8. microbiologyinfo.com [microbiologyinfo.com]

- 9. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

L-Leucine-7-amido-4-methylcoumarin: A Technical Guide to Handling, Storage, and Application

For Researchers, Scientists, and Drug Development Professionals

L-Leucine-7-amido-4-methylcoumarin (Leu-AMC) is a highly sensitive fluorogenic substrate used for the detection and quantification of leucine (B10760876) aminopeptidase (B13392206) (LAP) activity.[1][2] Upon enzymatic cleavage by LAP, the non-fluorescent substrate releases the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC), enabling precise measurement of enzyme kinetics and inhibitor screening.[1] This guide provides a comprehensive overview of the proper handling, storage, and utilization of Leu-AMC in a laboratory setting.

Physicochemical and Safety Data

Proper handling and storage are paramount to ensure the integrity and stability of this compound and to guarantee the safety of laboratory personnel. The following tables summarize key quantitative data regarding its physical properties, storage conditions, and safety precautions.

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₂₀N₂O₃ · HCl | [2] |

| Molecular Weight | 324.80 g/mol | [2] |

| Appearance | White to off-white solid | [3] |

| Excitation Wavelength | 340-360 nm | [1] |

| Emission Wavelength | 440-460 nm | [1] |

Table 1: Physicochemical Properties of this compound hydrochloride.

| Parameter | Recommendation | Source(s) |

| Storage Temperature (Solid) | -20°C | [1][4] |

| Storage Temperature (Stock Solution) | -20°C or -80°C | [3] |

| Light Sensitivity | Protect from light | [3][4] |

| Moisture | Store in a dry, well-ventilated place. Keep container tightly closed. | [5][6] |

| Stability (Solid) | ≥ 4 years at -20°C | [1] |

| Stability (Stock Solution) | Up to 6 months at -80°C; up to 1 month at -20°C |

Table 2: Recommended Storage and Stability Conditions.

| Precaution | Guideline | Source(s) |

| Personal Protective Equipment (PPE) | Safety glasses with side shields (or goggles), protective gloves, and lab coat. | [5][6] |

| Handling | Avoid contact with skin, eyes, and clothing. Do not breathe dust. Use with adequate ventilation. | [5][6][7] |

| Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. | [6][7] |

| Spill Cleanup | Sweep up spilled solid, avoiding dust formation, and place in a suitable container for disposal. | [6] |

Table 3: Safety and Handling Precautions.

Experimental Protocols

The following section details the methodologies for preparing solutions and conducting a standard leucine aminopeptidase activity assay using Leu-AMC.

Preparation of Stock and Working Solutions

2.1.1. Substrate Stock Solution (e.g., 10 mM)

-

Reconstitution Solvent: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) and methanol.[8] Anhydrous DMSO is commonly recommended for preparing stock solutions.[9]

-

Procedure:

-

Allow the vial of solid this compound hydrochloride to equilibrate to room temperature before opening to prevent moisture condensation.

-

To prepare a 10 mM stock solution, add the appropriate volume of anhydrous DMSO to the vial. For example, to a vial containing 1 mg of the compound (MW: 324.80 g/mol ), add 307.9 µL of DMSO.